molecular formula C28H24F4N2O3 B12389513 ER|A degrader 7

ER|A degrader 7

Cat. No.: B12389513
M. Wt: 512.5 g/mol
InChI Key: JIZARPARIWTUQR-PVPMGCCUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ER|A degrader 7: is a synthetic compound known for its ability to degrade estrogen receptors, specifically estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ).

Preparation Methods

The synthesis of ER|A degrader 7 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve:

    Formation of Intermediates: Initial steps include the preparation of key intermediates through various organic reactions such as alkylation, acylation, and cyclization.

    Coupling Reactions: The final steps involve coupling these intermediates under specific conditions to form the desired compound.

Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. These methods often involve continuous flow processes and advanced purification techniques to meet the stringent requirements for pharmaceutical applications .

Chemical Reactions Analysis

ER|A degrader 7 undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ER|A degrader 7 has a wide range of scientific research applications, including:

Mechanism of Action

ER|A degrader 7 exerts its effects by binding to estrogen receptors and inducing their degradation. The molecular targets of this compound are the estrogen receptors ERα and ERβ. Upon binding, this compound promotes the misfolding of these receptors, leading to their recognition and degradation by the proteasome. This process effectively reduces the levels of functional estrogen receptors in the cells, thereby inhibiting estrogen-mediated signaling pathways and tumor growth .

Comparison with Similar Compounds

ER|A degrader 7 is unique compared to other similar compounds due to its high potency and selectivity for estrogen receptor degradation. Similar compounds include:

This compound stands out due to its ability to degrade both ERα and ERβ, providing a broader spectrum of activity and potential therapeutic benefits .

Properties

Molecular Formula

C28H24F4N2O3

Molecular Weight

512.5 g/mol

IUPAC Name

4-[4-[(1R,3R)-2-(2,2-difluoro-3-hydroxypropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]-3,5-difluorophenyl]benzoic acid

InChI

InChI=1S/C28H24F4N2O3/c1-15-10-20-19-4-2-3-5-23(19)33-25(20)26(34(15)13-28(31,32)14-35)24-21(29)11-18(12-22(24)30)16-6-8-17(9-7-16)27(36)37/h2-9,11-12,15,26,33,35H,10,13-14H2,1H3,(H,36,37)/t15-,26-/m1/s1

InChI Key

JIZARPARIWTUQR-PVPMGCCUSA-N

Isomeric SMILES

C[C@@H]1CC2=C([C@H](N1CC(CO)(F)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25

Canonical SMILES

CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)C4=CC=C(C=C4)C(=O)O)F)NC5=CC=CC=C25

Origin of Product

United States

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